
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include multiple methyl groups, a butylsulfinyl group, and an ethoxyuracil moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1,3,6-Trimethyl-5-butylsulfinylethoxyuracil involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Step 1: Formation of the ethoxyuracil core through a condensation reaction between ethyl acetoacetate and urea under acidic conditions.
Step 2: Introduction of the butylsulfinyl group via a sulfoxidation reaction using butyl sulfide and an oxidizing agent such as hydrogen peroxide.
Step 3: Methylation of the uracil ring using methyl iodide in the presence of a strong base like sodium hydride.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil undergoes various chemical reactions, including:
Oxidation: The butylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactivity. Major products formed from these reactions include sulfone derivatives, reduced uracil analogs, and substituted ethoxyuracil compounds.
Scientific Research Applications
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleobases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 1,3,6-Trimethyl-5-butylsulfinylethoxyuracil involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways. The butylsulfinyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil can be compared with other similar compounds, such as:
1,3,5-Trimethoxybenzene: Known for its use in organic synthesis and as a scent component in Chinese rose species.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Used as an antioxidant in various applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse research and industrial applications.
Properties
CAS No. |
180274-10-6 |
|---|---|
Molecular Formula |
C13H22N2O4S |
Molecular Weight |
302.39 g/mol |
IUPAC Name |
5-(2-butylsulfinylethoxy)-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H22N2O4S/c1-5-6-8-20(18)9-7-19-11-10(2)14(3)13(17)15(4)12(11)16/h5-9H2,1-4H3 |
InChI Key |
AMLXTVLMHYIBMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)CCOC1=C(N(C(=O)N(C1=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


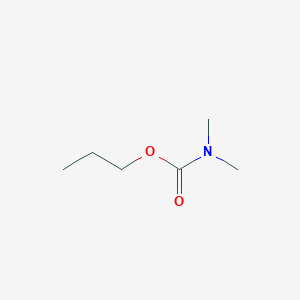

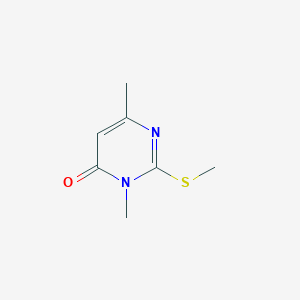
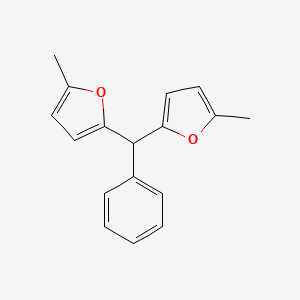
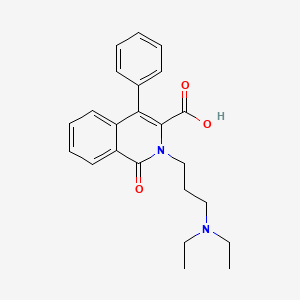
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914306.png)
![3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12914325.png)
![6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol](/img/structure/B12914329.png)
![3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914334.png)
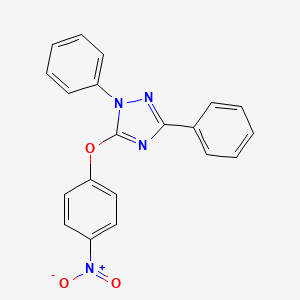
![1-Ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12914358.png)
![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12914365.png)
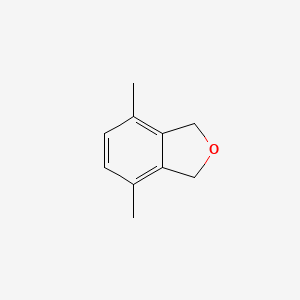
![Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]-](/img/structure/B12914379.png)
